molecular formula C20H26N2O3S B4022049 N~1~-(sec-butyl)-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(sec-butyl)-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4022049
M. Wt: 374.5 g/mol
InChI Key: NINVCPUMWOQFSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(sec-butyl)-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BAY 41-2272, is a potent and selective activator of soluble guanylate cyclase (sGC). It was first synthesized by Bayer Pharmaceuticals in 2001 and has since been used extensively in scientific research for its ability to modulate the nitric oxide (NO)/sGC/cyclic guanosine monophosphate (cGMP) signaling pathway.

Mechanism of Action

N~1~-(sec-butyl)-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 activates sGC by binding to the heme moiety of the enzyme and increasing its sensitivity to NO. This leads to the production of cGMP, which in turn activates downstream signaling pathways that regulate smooth muscle relaxation, platelet aggregation, and other physiological processes.
Biochemical and Physiological Effects:
N~1~-(sec-butyl)-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 has been shown to have several biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and inhibition of smooth muscle cell proliferation. It has also been shown to improve cardiac function and reduce pulmonary arterial pressure in animal models of heart failure and pulmonary hypertension.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~1~-(sec-butyl)-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 is its selectivity for sGC, which minimizes off-target effects and allows for more specific modulation of the NO/sGC/cGMP signaling pathway. However, one limitation of using N~1~-(sec-butyl)-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 in lab experiments is its relatively short half-life, which requires frequent dosing and can complicate data interpretation.

Future Directions

There are several future directions for research involving N~1~-(sec-butyl)-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272, including:
1. Investigation of its therapeutic potential in other disease models, such as stroke and sepsis.
2. Development of more potent and selective sGC activators based on the structure of N~1~-(sec-butyl)-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272.
3. Study of the downstream signaling pathways activated by cGMP in response to N~1~-(sec-butyl)-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272.
4. Investigation of the role of sGC in cancer and its potential as a therapeutic target.
5. Development of new drug delivery systems to improve the pharmacokinetics and bioavailability of N~1~-(sec-butyl)-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272.
In conclusion, N~1~-(sec-butyl)-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 is a potent and selective activator of sGC that has been widely used in scientific research to investigate the NO/sGC/cGMP signaling pathway and its role in various physiological and pathological processes. While it has shown promising therapeutic potential in several disease models, further research is needed to fully understand its mechanisms of action and potential clinical applications.

Scientific Research Applications

N~1~-(sec-butyl)-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 has been widely used in scientific research to investigate the NO/sGC/cGMP signaling pathway and its role in various physiological and pathological processes. It has been shown to have therapeutic potential in several disease models, including pulmonary hypertension, heart failure, and erectile dysfunction.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-ethylanilino]-N-butan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-4-16(3)21-20(23)15-22(18-13-11-17(5-2)12-14-18)26(24,25)19-9-7-6-8-10-19/h6-14,16H,4-5,15H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINVCPUMWOQFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC(=O)NC(C)CC)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butan-2-yl-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(sec-butyl)-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~1~-(sec-butyl)-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~1~-(sec-butyl)-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~1~-(sec-butyl)-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~1~-(sec-butyl)-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 6
N~1~-(sec-butyl)-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

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